N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
The synthesis of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecular structures.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components. By inhibiting these enzymes, the compound can modulate various biological pathways and exert its effects .
Comparison with Similar Compounds
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: This compound also belongs to the class of benzenesulfonamides and shares similar structural features.
MMP-9/MMP-13 Inhibitor I: This compound is a potent inhibitor of matrix metalloproteinases and has similar biological activities
Properties
CAS No. |
1209239-28-0 |
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Molecular Formula |
C25H24N2O6S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C25H24N2O6S/c1-31-19-9-11-20(12-10-19)34(29,30)27-14-4-5-17-15-18(8-13-21(17)27)26-25(28)24-16-32-22-6-2-3-7-23(22)33-24/h2-3,6-13,15,24H,4-5,14,16H2,1H3,(H,26,28) |
InChI Key |
AUWZPOPBRQCLCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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